molecular formula C12H15N5O3 B6443068 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549051-56-9

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443068
CAS No.: 2549051-56-9
M. Wt: 277.28 g/mol
InChI Key: KICRZAKCLWMQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of anxiety and other central nervous system disorders .

Chemical Reactions Analysis

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrimidinyl or spirocyclic moieties.

Scientific Research Applications

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with serotonin receptors in the central nervous system. By acting as a serotonergic agonist, it mimics the effects of serotonin, thereby exerting anxiolytic and antidepressant effects . The compound also inhibits prolyl oligopeptidase, an enzyme involved in the degradation of neuropeptides .

Properties

IUPAC Name

8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-20-8-2-5-13-10(14-8)17-6-3-12(4-7-17)9(18)15-11(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRZAKCLWMQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC3(CC2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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